molecular formula C18H14O2 B2576580 4-(1-Naphthylmethoxy)benzaldehyde CAS No. 172932-11-5

4-(1-Naphthylmethoxy)benzaldehyde

Cat. No.: B2576580
CAS No.: 172932-11-5
M. Wt: 262.308
InChI Key: RAYGZDZFBQXWAF-UHFFFAOYSA-N
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Description

4-(1-Naphthylmethoxy)benzaldehyde is an organic compound with the molecular formula C18H14O2. It is characterized by the presence of a naphthylmethoxy group attached to a benzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Naphthylmethoxy)benzaldehyde typically involves the reaction of vanillin with 1-chloromethyl naphthalene. This reaction is carried out under specific conditions to ensure the formation of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(1-Naphthylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of 4-(1-Naphthylmethoxy)benzoic acid.

    Reduction: Formation of 4-(1-Naphthylmethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Naphthylmethoxy)benzaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Naphthylmethoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an antimicrobial agent by binding to bacterial enzymes and disrupting their function . The compound’s effects are mediated through various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Uniqueness: 4-(1-Naphthylmethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(naphthalen-1-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYGZDZFBQXWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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